2-azidobenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

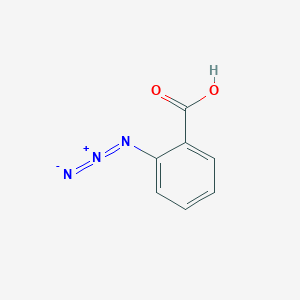

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBWQNLTYXTHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416023 | |

| Record name | 2-azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31162-13-7 | |

| Record name | 2-azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Azidobenzoic Acid from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-azidobenzoic acid from anthranilic acid. The primary method involves the diazotization of anthranilic acid followed by a reaction with sodium azide. This process is a fundamental transformation in organic chemistry, yielding a versatile intermediate used in the synthesis of various heterocyclic compounds and as a photoaffinity labeling reagent.

Core Synthesis Pathway

The synthesis proceeds in a two-step, one-pot reaction. First, the amino group of anthranilic acid is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). Subsequently, the introduction of sodium azide to the in situ generated diazonium salt results in the formation of this compound.

Experimental Protocols

The following is a detailed experimental protocol synthesized from established literature procedures.

Materials:

-

Anthranilic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Heptane

-

Benzene

-

Ice

Equipment:

-

Beakers (200 mL and other appropriate sizes)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filter funnel and filter paper

-

pH meter or pH paper

-

Recrystallization apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Anthranilic Acid Solution: In a 200 mL beaker, a solution of anthranilic acid (15.3 mmol) is prepared in a mixture of water (15 mL) and concentrated HCl (17 mL).[1][2] The mixture is then cooled to 0-5 °C in an ice bath with vigorous stirring.[1][2]

-

Diazotization: A pre-cooled solution of sodium nitrite (1.06 g, 15.3 mmol) in 10 mL of water is added dropwise to the anthranilic acid solution.[1][2] The temperature should be maintained at 0-5 °C during the addition. The reaction mixture is stirred for an additional 15 minutes after the addition is complete.[1][2]

-

Azidation: A solution of sodium azide (1.08 g, 16.6 mmol) in 10 mL of water is then added to the reaction mixture.[1][2]

-

Reaction Completion and Precipitation: The resulting mixture is allowed to gradually warm to room temperature and is stirred for approximately 2 hours.[1][2] The product, this compound, will precipitate out of the solution as a white crystalline solid.[1][2]

-

Isolation and Purification: The precipitate is collected by filtration and washed with cold water.[1][2] The crude product is then dried in the dark at room temperature.[1][2] For further purification, the this compound can be recrystallized from a 1:1 (v/v) mixture of heptane and benzene.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Molar Ratio (Anthranilic Acid : Sodium Nitrite) | 1 : 1 | [1][2] |

| Molar Ratio (Anthranilic Acid : Sodium Azide) | 1 : 1.08 | [1][2] |

| Diazotization Temperature | 0 - 5 °C | [1][2] |

| Azidation Temperature | Gradual warming to room temperature | [1][2] |

| Diazotization Time | 15 minutes | [1][2] |

| Azidation Reaction Time | ~2 hours | [1][2] |

| Melting Point | 142-143 °C (decomposes) | [1] |

Safety Precautions

-

Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin.[3] It reacts with acids to produce highly toxic and explosive hydrazoic acid gas.[4] It also reacts with heavy metals (like copper and lead) to form shock-sensitive explosive metal azides.[3][4] Therefore, avoid contact with acids and metals. Never dispose of sodium azide down the drain.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

This compound: This compound is also potentially explosive, especially when heated.[3] It should be handled with care and stored in a cool, dark place.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

References

An In-depth Technical Guide to the Formation of 2-Azidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-azidobenzoic acid, a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and for use in bioorthogonal chemistry. This document details the core mechanism of its synthesis, presents quantitative data from various experimental protocols, and offers detailed methodologies for its preparation.

Core Mechanism: Diazotization-Azidation of Anthranilic Acid

The most prevalent and established method for the synthesis of this compound is a two-step process commencing with the diazotization of 2-aminobenzoic acid (anthranilic acid), followed by the introduction of the azide functionality through a Sandmeyer-type reaction.

Step 1: Diazotization

In the initial step, the primary aromatic amine of anthranilic acid is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the protonated amine to form a highly reactive diazonium ion. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Azidation

The resulting diazonium salt is then treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium group to form the final product, this compound. This substitution reaction proceeds via a mechanism that is analogous to the Sandmeyer reaction, which is known to involve radical intermediates.

The overall transformation can be summarized as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Pathway Visualization

The detailed mechanism involves the formation of a nitrosonium ion, its electrophilic attack on the amino group, subsequent dehydration to form the diazonium ion, and finally, the radical-mediated substitution by the azide ion.

Caption: Step-by-step mechanism of this compound formation.

Quantitative Data Summary

The yield of this compound can vary depending on the specific reaction conditions employed. The following table summarizes quantitative data from different reported protocols.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminobenzoic acid | 1. NaNO₂, HCl 2. NaN₃ | Water | 0 - 20 (diazotization), 20 (azidation) | 0.25 (diazotization), not specified (azidation) | Not explicitly stated for this compound, but a related synthesis of 4-azidobenzoic acid yielded 92%.[1] | Patel, et al. (2018)[2] |

| 2-Aminobenzoic acid | 1. NaNO₂, conc. HCl 2. NaN₃ | Water | 5 (diazotization), RT (azidation) | 0.25 (diazotization), 2 (azidation) | Not specified | ChemicalBook Protocol[3][4] |

| 3-Aminobenzoic acid | 1. NaNO₂, 10% aq. HCl 2. NaN₃ | Water | 0 | Not specified | Not specified | Molina, et al. (1995)[5] |

Note: While a 100% yield is listed in one source for a synthetic route, this is likely a theoretical representation and not a typical experimental outcome.[2]

Detailed Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound and a related isomer, which can be adapted by researchers.

Protocol 1: General Synthesis of this compound[3][4]

Materials:

-

2-Aminobenzoic acid (15.3 mmol)

-

Concentrated Hydrochloric Acid (17 mL)

-

Sodium Nitrite (1.06 g, 15.3 mmol)

-

Sodium Azide (1.08 g, 16.6 mmol)

-

Water

-

Heptane

-

Benzene

Procedure:

-

Dissolve 2-aminobenzoic acid in a mixture of 15 mL of water and 17 mL of concentrated HCl in a 200 mL beaker.

-

Cool the mixture to 5 °C in an ice bath.

-

Prepare a pre-cooled solution of sodium nitrite (1.06 g) in 10 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred 2-aminobenzoic acid solution.

-

Stir the mixture for 15 minutes at 5 °C.

-

Prepare a solution of sodium azide (1.08 g) in 10 mL of water.

-

Add the sodium azide solution to the reaction mixture.

-

Allow the resulting mixture to gradually warm to room temperature and stir for approximately 2 hours.

-

The precipitated white crystalline this compound is collected by filtration.

-

Wash the product with cold water and dry it in the dark at room temperature.

-

Recrystallize the crude product from a 1:1 (v/v) mixture of heptane and benzene.

Protocol 2: High-Yield Synthesis of 4-Azidobenzoic Acid (Adaptable for this compound)[1]

Materials:

-

4-Aminobenzoic acid (4.5 g, 33 mmol)

-

Concentrated Hydrochloric Acid (5.6 mL)

-

Sodium Nitrite (2.3 g, 33 mmol)

-

Sodium Azide (2.14 g, 33 mmol)

-

Water

-

Ethyl acetate

-

1 N NaOH

-

1 N HCl

-

Na₂SO₄

Procedure:

-

Suspend 4-aminobenzoic acid in 25 mL of water in a 2 L round-bottom flask and add concentrated HCl dropwise with vigorous stirring.

-

Cool the mixture to 0 °C using an ice-salt bath.

-

Slowly add a solution of NaNO₂ (2.3 g) in 10 mL of water over approximately 30 minutes. The mixture will turn yellow-orange.

-

Slowly add a solution of NaN₃ (2.14 g) in 25 mL of water with vigorous stirring, being mindful of foam formation.

-

Remove the cooling bath and continue stirring for 90 minutes.

-

Add 100 mL of water and 125 mL of ethyl acetate and separate the phases.

-

Extract the aqueous phase twice with 50 mL of ethyl acetate.

-

Wash the combined organic phases with 40 mL of 1 N NaOH.

-

Acidify the aqueous phase with 80 mL of 1 N HCl, during which the product precipitates as a yellow solid. Add 150 mL of ethyl acetate in portions to dissolve the precipitate.

-

Separate the organic phase, and dry the combined organic phases over Na₂SO₄.

-

Filter and concentrate under vacuum at room temperature to obtain the product. This procedure resulted in a 92% yield for 4-azidobenzoic acid.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid friction, shock, and excessive heat.

-

Sodium Azide: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is standard practice to use them in solution without isolation.

-

Acids: Concentrated acids are corrosive. Handle with appropriate PPE.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield.

References

Spectroscopic Profile of 2-Azidobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-azidobenzoic acid, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.65 | s | - | 1H, -COOH |

| 8.11 | dd | 7.9, 1.5 | 1H, Ar-H |

| 7.66 - 7.56 | m | - | 1H, Ar-H |

| 7.31 - 7.21 | m | - | 2H, Ar-H |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.8 | C=O |

| 140.4 | Ar-C |

| 134.6 | Ar-CH |

| 133.4 | Ar-CH |

| 125.1 | Ar-C |

| 120.9 | Ar-CH |

| 119.7 | Ar-CH |

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 - 2500 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~2120 | N₃ stretch (characteristic of azide) |

| ~1700 | C=O stretch (characteristic of carboxylic acid) |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized from 2-aminobenzoic acid (anthranilic acid) via a diazotization reaction followed by substitution with sodium azide.[1]

Materials:

-

2-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

Procedure:

-

A solution of 2-aminobenzoic acid is prepared in a mixture of water and concentrated HCl.[1]

-

The solution is cooled to 0-5 °C in an ice bath.[1]

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 2-aminobenzoic acid, maintaining the temperature below 5 °C.[1]

-

After the addition is complete, the mixture is stirred for a further 15-30 minutes at 0-5 °C.

-

An aqueous solution of sodium azide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[1]

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired at room temperature.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

A small amount of the solid this compound is placed directly on the ATR crystal of the FTIR spectrometer for analysis as a neat solid. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.

Data Acquisition:

-

The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility of 2-Azidobenzoic Acid in Organic Solvents: A Technical Guide

Introduction

2-Azidobenzoic acid is an important chemical intermediate used in various fields, including organic synthesis and the development of pharmaceuticals and photoaffinity labels. A thorough understanding of its solubility in different organic solvents is critical for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, effective purification processes, and successful formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, offers comparative data from structurally similar compounds, and details a standard experimental protocol for solubility determination.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions and data from suppliers provide a foundational understanding of its solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble (Sonication may be required) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| tert-Butyl Methyl Ether | Soluble (a solution of ~0.25 M is commercially available) |

Note: The qualitative data suggests that while this compound has some solubility in these solvents, it may not be highly soluble under standard conditions.

Comparative Quantitative Data: 2-Nitrobenzoic Acid

To provide a more quantitative perspective, this guide presents solubility data for 2-nitrobenzoic acid, a compound structurally analogous to this compound. Researchers can use this data as a proxy to estimate the solubility behavior of this compound, particularly in polar and non-polar organic solvents. It is important to note that these values are for comparative purposes only and experimental verification for this compound is strongly recommended.

Table 2: Quantitative Solubility of 2-Nitrobenzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 10 | 42.72[1] |

| Ethanol | Not Specified | ~33.3 (1g in 3mL)[1] |

| Acetone | Not Specified | 40 (1g in 2.5mL)[1] |

| Ether | Not Specified | ~22.2 (1g in 4.5mL)[1] |

| Chloroform | Not Specified | ~0.45 (1g in 220mL)[1] |

| Benzene | 10 | 0.294[1] |

| Carbon Disulfide | Not Specified | Slightly Soluble[1] |

| Petroleum Ether | Not Specified | Slightly Soluble[1] |

Note: The data for 2-nitrobenzoic acid indicates high solubility in polar protic and aprotic solvents like alcohols and acetone, and low solubility in non-polar solvents like benzene and petroleum ether.[1] This trend is likely to be similar for this compound due to the presence of the polar carboxylic acid group.

Experimental Protocols: Solubility Determination

For accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Isothermal Shake-Flask Method

Principle: This method involves agitating an excess amount of the solid solute in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus:

-

Conical flasks or vials with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable membrane)

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[1]

-

Equilibration: Seal the flask tightly and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period, typically 24-72 hours, to ensure that equilibrium is achieved.[1][2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[1]

-

Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle.[1]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid microparticles, which would otherwise lead to an overestimation of the solubility.[1]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

References

The Thermal Decomposition of 2-Azidobenzoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Potential Pathway to Novel Heterocyclic Scaffolds

This technical guide offers a comprehensive overview of the thermal decomposition of 2-azidobenzoic acid, a reaction of significant interest in synthetic chemistry and drug discovery. While specific quantitative kinetic data for this compound is not extensively documented in publicly available literature, this document consolidates foundational knowledge from related molecular structures and decomposition mechanisms to provide a robust framework for researchers, scientists, and drug development professionals. By examining analogous reactions, this guide outlines the predicted transformation, proposes a detailed experimental workflow for its investigation, and presents the underlying chemical logic through pathway and workflow diagrams.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a well-established cascade involving the loss of nitrogen gas to form a highly reactive nitrene intermediate. This intermediate is poised for intramolecular cyclization, a favored pathway due to the ortho positioning of the carboxylic acid group. The reaction is predicted to yield 1,3-benzoxazol-2(3H)-one (benzoxazolone), a valuable scaffold in medicinal chemistry.

The proposed mechanism involves two key steps:

-

Nitrene Formation: Upon heating, the azide functional group of this compound is expected to eliminate a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive 2-carboxyphenylnitrene intermediate.

-

Intramolecular Cyclization: The electrophilic nitrene intermediate is then expected to be rapidly trapped intramolecularly by the nucleophilic carboxylic acid group. This cyclization is predicted to form the stable five-membered heterocyclic ring system of benzoxazolone.

Caption: Predicted reaction pathway for the thermal decomposition of this compound.

Quantitative Data from Analogous Systems

It is important to note that the actual decomposition temperature and kinetics for this compound may be influenced by factors such as the solvent, concentration, and the presence of impurities.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of synthetic chemistry techniques and analytical methods is required. The following protocols provide a general framework for conducting and analyzing the reaction.

Synthesis of this compound

This compound can be synthesized from 2-aminobenzoic acid via a diazotization reaction followed by treatment with sodium azide.

Materials:

-

2-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve 2-aminobenzoic acid in a mixture of deionized water and concentrated HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.

-

In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold sodium azide solution to the diazonium salt solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum in the dark.

Thermal Decomposition of this compound

Materials:

-

This compound

-

High-boiling point inert solvent (e.g., diphenyl ether, Dowtherm A)

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Nitrogen or Argon gas inlet

-

Heating mantle with a temperature controller

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Place the this compound in the round-bottom flask and add the inert solvent.

-

Flush the system with an inert gas (Nitrogen or Argon).

-

Slowly heat the mixture with stirring to the desired decomposition temperature (a starting point could be around its melting point of 142-143 °C with decomposition).

-

Monitor the reaction for the evolution of nitrogen gas. The reaction progress can be tracked by thin-layer chromatography (TLC) or by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, benzoxazolone, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the starting material and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the azide peak at ~2100 cm⁻¹ and the appearance of the lactam carbonyl peak at ~1750 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the decomposition temperature and to study the kinetics of the decomposition.

Caption: A generalized experimental workflow for the synthesis, thermal decomposition, and analysis of this compound.

Conclusion

The thermal decomposition of this compound represents a potentially efficient method for the synthesis of benzoxazolone, a heterocyclic motif of considerable interest in medicinal chemistry. Although specific quantitative data for this reaction is limited, by leveraging the established principles of azide thermolysis and intramolecular reactions of nitrenes, a clear and predictable reaction pathway can be proposed. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore this transformation, to elucidate its kinetic and thermodynamic parameters, and to harness its synthetic potential. Careful execution of these experiments under controlled conditions is paramount for ensuring both safety and the successful synthesis of the target compound.

References

Unveiling the Reactive Intermediates: A Technical Guide to the Photolytic Decomposition of o-Azidobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The photolytic decomposition of o-azidobenzoic acid and its derivatives represents a cornerstone of synthetic chemistry and photochemistry, offering a versatile pathway to a variety of heterocyclic compounds and reactive intermediates. This in-depth technical guide explores the core principles of this photo-induced transformation, detailing the reaction mechanisms, experimental protocols, and quantitative data critical for researchers in organic synthesis, materials science, and drug development. The unique ability of the azide functionality to transform into a highly reactive nitrene upon irradiation provides a powerful tool for molecular construction and modification.

Core Concepts: The Journey from Azide to Diverse Products

The photolysis of o-azidobenzoic acid derivatives is initiated by the absorption of ultraviolet (UV) light, which excites the azide molecule to a singlet state. This excited species rapidly loses a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate. The subsequent fate of this nitrene is dictated by the surrounding environment and the nature of the substituents on the aromatic ring, leading to a variety of products.

One of the most well-documented reaction pathways is the intramolecular cyclization of the singlet nitrene. This can proceed through ring expansion, where the nitrene inserts into a C-C bond of the benzene ring, ultimately forming substituted azepines, particularly when the reaction is carried out in the presence of nucleophilic solvents like methanol.[1] Alternatively, the nitrene can undergo intramolecular cyclization with the ortho-carboxylic acid derivative to form other heterocyclic systems. Intersystem crossing of the singlet nitrene to a more stable triplet state can also occur, leading to different reaction pathways, such as dimerization to form azo compounds.

Quantitative Analysis of Photolytic Decomposition

The efficiency and outcome of the photolytic decomposition are highly dependent on the substitution pattern of the o-azidobenzoic acid derivative and the reaction conditions. The following table summarizes the photolysis of various substituted aryl azides, highlighting the product distribution and yields achieved under specific conditions.

| Entry | Reactant (Aryl Azide) | R | Solvent | Product(s) | Yield (%) |

| 1 | Methyl 2-azidobenzoate | CO₂Me | Methanol | 2-Methoxy-3-methoxycarbonyl-3H-azepine | - |

| 2 | 2-Azidobenzoic acid | CO₂H | Methanol | 3-Hydroxy-2-methoxy-3H-azepine | - |

| 3 | 2-Azidobenzoyl chloride | COCl | Methanol | 3-Chloro-2-methoxy-3H-azepine | - |

| 4 | Methyl 4-chloro-2-azidobenzoate | 4-Cl, 2-CO₂Me | Methanol | Substituted 2-methoxy-3-methoxycarbonyl-3H-azepine | - |

| 5 | Methyl 4-nitro-2-azidobenzoate | 4-NO₂, 2-CO₂Me | Methanol | Substituted 2-methoxy-3-methoxycarbonyl-3H-azepine | - |

Experimental Protocols: A Practical Guide

The following provides a detailed methodology for the photolytic decomposition of o-azidobenzoic acid derivatives, primarily based on a continuous flow setup which offers advantages in terms of safety, scalability, and control over reaction parameters.[2][3][4][5]

Continuous Flow Photolysis Setup

A continuous flow photoreactor is a preferred method for conducting the photolysis of aryl azides due to the controlled exposure to UV light and efficient removal of the nitrogen gas byproduct. The setup typically consists of a UV lamp, a transparent reactor coil, a pump, and a back-pressure regulator.

Caption: Workflow for the continuous flow photolysis of o-azidobenzoic acid derivatives.

Materials:

-

o-Azidobenzoic acid derivative

-

Anhydrous solvent (e.g., methanol, acetonitrile)

-

Syringe pump

-

Fluorinated ethylene polymer (FEP) tubing (e.g., 1 mm inner diameter)

-

Medium-pressure mercury lamp (e.g., 450 W) with a cooling jacket and Pyrex filter

-

Back-pressure regulator

-

Collection flask

Procedure:

-

Solution Preparation: Prepare a solution of the o-azidobenzoic acid derivative in the chosen anhydrous solvent at a specific concentration (e.g., 0.01-0.05 M).

-

System Setup: Assemble the continuous flow reactor by wrapping the FEP tubing around the cooling jacket of the mercury lamp. Connect the tubing to the syringe pump and the collection flask through a back-pressure regulator.

-

Photolysis: Turn on the cooling system for the lamp and then ignite the lamp. Allow the lamp to stabilize.

-

Reaction: Pump the reactant solution through the FEP tubing at a controlled flow rate to achieve the desired residence time within the irradiated zone. The flow rate and the reactor volume will determine the irradiation time.

-

Collection: Collect the product mixture in a flask cooled in an ice bath to prevent any thermal decomposition of the products.

-

Work-up and Analysis: After the reaction is complete, evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Reaction Pathway

The photolytic decomposition of o-azidobenzoic acid proceeds through a series of reactive intermediates. The following diagram illustrates the key steps in the formation of an azepine derivative in the presence of methanol.

Caption: Key intermediates in the photolytic conversion of an o-azidobenzoic acid derivative to an azepine.

Applications in Drug Development and Beyond

The photolytic decomposition of o-azidobenzoic acid derivatives is not merely a synthetic curiosity. The ability to generate highly reactive species with light offers significant potential in various fields, particularly in drug development. Photoactivatable prodrugs can be designed using o-azidobenzoyl groups as photolabile protecting groups. These prodrugs remain inactive until irradiated with light at a specific wavelength, allowing for targeted drug release at the desired site of action, thereby minimizing systemic side effects. Furthermore, the nitrene intermediates generated can be used for photoaffinity labeling to identify and study the binding sites of drug molecules with their biological targets.

Conclusion

The photolytic decomposition of o-azidobenzoic acid derivatives is a powerful and versatile transformation that continues to be a valuable tool for chemists. Understanding the underlying mechanisms, having access to reliable experimental protocols, and being able to predict the product distribution are crucial for harnessing the full potential of this photoreaction. The ongoing research in this area, particularly in the development of more efficient and selective photolytic systems, promises to expand its applications in organic synthesis, materials science, and medicinal chemistry.

References

- 1. The photolysis of o-azidobenzoic acid derivatives: a practicable synthesis of 2-alkoxy-3-alkoxycarbonyl-3H-azepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Continuous Flow Photolysis of Aryl Azides: Preparation of 3H-Azepinones | Technology Networks [technologynetworks.com]

- 3. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]

- 5. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]

Safe Handling and Storage of 2-Azidobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-azidobenzoic acid. Due to its azide functional group, this compound is an energetic material that requires strict adherence to safety protocols to mitigate the risks of accidental detonation or exposure. This document synthesizes available safety information, provides recommended experimental procedures for thermal analysis, and outlines emergency response protocols.

Chemical and Physical Properties

This compound is a pale brown to light brown solid.[1] Key physical and chemical properties are summarized in the table below. It is crucial to note that the azide functional group imparts energetic properties to the molecule, making it sensitive to heat, shock, and friction.[2][3]

| Property | Value | Source |

| CAS Number | 31162-13-7 | [1] |

| Molecular Formula | C₇H₅N₃O₂ | [4] |

| Molecular Weight | 163.13 g/mol | [4] |

| Appearance | Pale Brown to Light Brown Solid | [1] |

| Melting Point | 142-143 °C (with decomposition) | [1][4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1] |

| Storage Temperature | -20°C | [1][4] |

Hazard Identification and Stability

The primary hazard associated with this compound is its potential for explosive decomposition. Organic azides are known to be sensitive to thermal, mechanical (shock and friction), and light stimuli.[2][3] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[2] For this compound, this ratio is 7:3.

General Stability Rules for Organic Azides:

-

Carbon to Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability. Compounds where the number of nitrogen atoms is close to or exceeds the number of carbon atoms are considered particularly hazardous.[2]

-

Rule of Six: This rule suggests that for every energetic functional group (like azide), there should be at least six carbon atoms to ensure a reasonable degree of safety.[2] this compound, with seven carbons to one azide group, is on the borderline of this rule and should be handled with care.

While specific, publicly available quantitative data on the thermal and mechanical sensitivity of this compound is limited, the following table provides estimated values based on data for structurally similar aryl azides. It is imperative that users perform their own experimental safety assessments before handling this compound on a large scale.

| Hazard Parameter | Estimated/Comparative Value | Remarks |

| Decomposition Temperature | Onset likely > 140°C | Based on the reported melting point with decomposition.[1] A sharp exotherm is expected upon decomposition. |

| Impact Sensitivity | Moderate | Aryl azides are generally less sensitive than heavy metal azides but can be initiated by a strong impact.[5] |

| Friction Sensitivity | Moderate | Can be sensitive to friction, especially when in crystalline form. Avoid grinding or using metal spatulas.[6][7] |

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Category | Specific Requirements |

| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a risk of splashing or explosion. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. For handling larger quantities or in situations with a higher risk of exposure, double gloving is recommended. |

| Body Protection | A flame-resistant lab coat is essential. Avoid synthetic clothing that can melt and adhere to the skin in case of a fire. |

| Additional Protection | A blast shield should be used when performing reactions, especially when heating or concentrating the material.[6] |

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to contain any potential explosions and to avoid inhalation of dust or decomposition products.[6]

-

Blast Shield: A portable blast shield must be placed between the user and the experimental setup inside the fume hood.[6]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially explosive vapors or dust.

General Handling Practices

-

Work Scale: Always work with the smallest possible quantities of the material.[6]

-

Avoid Contamination: Do not allow this compound to come into contact with heavy metals, strong acids, or strong oxidizing agents, as this can lead to the formation of highly unstable and shock-sensitive compounds.[2]

-

Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid material to avoid initiation by friction or the formation of sensitive metal azides.[6]

-

Heating: Heat this compound with extreme caution. Use a controlled heating source such as a heating mantle with a temperature controller. Avoid direct heating with a hot plate, which can create localized hot spots.

-

Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.

-

Purification: Avoid distillation and sublimation for purification, as these methods can lead to the concentration of the explosive material. Purification should be limited to extraction and precipitation.[3]

Storage Requirements

Proper storage of this compound is critical to maintaining its stability and preventing accidents.

-

Temperature: Store at -20°C in a dedicated and clearly labeled freezer or refrigerator that is approved for the storage of flammable materials.[1][4]

-

Container: Keep the compound in a tightly sealed, robust container.

-

Light: Protect from light.

-

Incompatibilities: Store away from strong acids, bases, oxidizing agents, and heavy metals.[2]

-

Inventory: Maintain a detailed inventory of the material, including the date of receipt and the amount in stock.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability of this compound, the following experimental protocols are recommended. These experiments should only be performed by trained personnel in a facility equipped to handle energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 250°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of decomposition from the resulting exotherm. Integrate the peak area of the exotherm to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to identify the number of decomposition steps.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared TGA pan (ceramic or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of mass loss and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

Thermal Decomposition Pathway

The thermal decomposition of aryl azides typically proceeds via the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various intramolecular reactions. For this compound, the likely decomposition pathway involves the formation of a benzofurazan-1-oxide derivative through cyclization of the nitrene onto the carboxylic acid group, with the release of nitrogen gas.

Waste Disposal

Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Segregation: Azide-containing waste must be collected in a separate, clearly labeled, and sealed container.[6][7]

-

Incompatibilities: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Do not dispose of azide waste in drains, as it can react with lead or copper in the plumbing to form highly explosive heavy metal azides.[8]

-

Deactivation: For larger quantities of waste, chemical deactivation may be necessary before disposal. This should only be performed by trained personnel following a validated standard operating procedure. A common method involves the reaction with nitrous acid to destroy the azide.[8]

-

Disposal: All azide waste must be disposed of through an approved hazardous waste disposal service.[8]

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Avoid creating dust.[9]

-

Carefully sweep the mixture into a labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.[7]

-

Prevent entry to the area.

-

Contact your institution's emergency response team.

-

Fire

-

In case of a fire involving this compound, evacuate the area and call emergency services.

-

If trained and it is safe to do so, use a Class D fire extinguisher for fires involving combustible metals that may be present. For small fires involving the organic material, a standard dry chemical extinguisher (ABC) may be used.[10]

-

Do not use water, as it may spread the material.

Personal Exposure

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. A thorough risk assessment should be conducted before handling this compound. All users are responsible for ensuring their own safety and the safety of others in the laboratory.

References

- 1. This compound CAS#: 31162-13-7 [amp.chemicalbook.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ucd.ie [ucd.ie]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. uvic.ca [uvic.ca]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

A Technical Guide to 2-Azidobenzoic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-azidobenzoic acid, a versatile chemical compound with significant applications in chemical biology, drug discovery, and materials science. Its utility is primarily derived from the photoreactive and bioorthogonal nature of the azide functional group. This document outlines its fundamental properties, detailed synthesis protocols, and key applications, with a focus on its role as a molecular probe and in bioconjugation.

Core Properties of this compound

This compound is an aromatic compound featuring both a carboxylic acid and an azide functional group. These groups impart the molecule with a dual reactivity that is highly valuable in the development of chemical probes and cross-linking agents.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 31162-13-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅N₃O₂ | [1][3][6] |

| Molecular Weight | 163.13 g/mol | [1][3][6] |

| Appearance | Pale Brown to Light Brown Solid | [2] |

| Melting Point | 142-143 °C (decomposes) | [7] |

| Solubility | Slightly soluble in Chloroform and DMSO | [2][7] |

Spectral Data

Key spectral data for the characterization of this compound are provided below.

| Spectrum Type | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.65 (s, 1H), 8.11 (dd, J = 7.9, 1.5 Hz, 1H), 7.66 – 7.56 (m, 1H), 7.31 – 7.21 (m, 2H) | [7] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 168.8, 140.4, 134.6, 133.4, 125.1, 120.9, 119.7 | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of its corresponding amino precursor, 2-aminobenzoic acid (anthranilic acid), followed by substitution with an azide salt.

Experimental Protocol: Synthesis from 2-Aminobenzoic Acid

This protocol details a common laboratory-scale synthesis of this compound.[7]

Materials:

-

2-aminobenzoic acid (15.3 mmol)

-

Concentrated Hydrochloric Acid (17 mL)

-

Deionized Water

-

Sodium Nitrite (NaNO₂) (1.06 g, 15.3 mmol)

-

Sodium Azide (NaN₃) (1.08 g, 16.6 mmol)

-

Heptane

-

Benzene

Procedure:

-

In a 200 mL beaker, dissolve 15.3 mmol of 2-aminobenzoic acid in 15 mL of water and 17 mL of concentrated HCl.

-

Cool the mixture to 5 °C in an ice bath.

-

While stirring vigorously, add a precooled solution of 1.06 g of sodium nitrite in 10 mL of water dropwise.

-

Continue stirring the mixture for 15 minutes at 5 °C.

-

Slowly add a solution of 1.08 g of sodium azide in 10 mL of water.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2 hours.

-

The resulting white crystalline precipitate (this compound) is collected by filtration.

-

Wash the precipitate with cold water and dry in the dark at room temperature.

-

For further purification, the crude product can be recrystallized from a 1:1 (v/v) mixture of heptane and benzene.

Applications in Research and Drug Development

The azide group in this compound and its derivatives serves as a versatile functional handle for a variety of bioconjugation and labeling techniques. The two primary applications are photoaffinity labeling and "click chemistry".

Photoaffinity Labeling and Cross-Linking

Aryl azides, such as this compound, are widely used as photoreactive cross-linkers.[1] Upon exposure to UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues in proteins, enabling the study of molecular interactions.[1][8]

This technique is particularly valuable for:

-

Identifying protein-protein interactions.

-

Mapping ligand-binding sites on proteins.

-

Studying the structure of protein complexes.[3]

The general workflow for a photoaffinity labeling experiment is depicted below.

Caption: Workflow for a photoaffinity labeling experiment using an azidobenzoic acid-based probe.

"Click Chemistry" and Bioconjugation

This compound and its derivatives are key reagents in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[9][10] The most common click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. A copper-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, especially in living systems.[9]

Applications of click chemistry in drug development include:

-

Antibody-Drug Conjugates (ADCs): Precisely attaching cytotoxic drugs to antibodies for targeted cancer therapy.[9]

-

Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking within cells.[9]

-

Drug Delivery Systems: Modifying drug carriers for targeted release.[9]

-

Glycobiology: Studying the role of glycans in health and disease through metabolic labeling.[11]

The logical relationship of components in a typical bioconjugation experiment using click chemistry is illustrated below.

Caption: Core components of a bioconjugation reaction via azide-alkyne "click chemistry".

Conclusion

This compound is a foundational reagent for the synthesis of sophisticated molecular tools used in drug development and chemical biology. Its photoreactive properties enable the elucidation of molecular interactions through photoaffinity labeling, while its utility in bioorthogonal click chemistry allows for the precise construction of complex bioconjugates. The experimental protocols and conceptual workflows provided in this guide offer a starting point for researchers and scientists to leverage the capabilities of this versatile compound in their work.

References

- 1. scbt.com [scbt.com]

- 2. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 31162-13-7 [m.chemicalbook.com]

- 6. This compound | C7H5N3O2 | CID 5325560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 31162-13-7 [amp.chemicalbook.com]

- 8. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

history and discovery of aryl azides in chemistry

An In-depth Technical Guide to the History and Discovery of Aryl Azides

Abstract

Organic azides, particularly aryl azides, have evolved from chemical curiosities to indispensable tools in modern chemistry, biology, and materials science. First synthesized in 1864, their unique reactivity was explored throughout the 20th century, leading to foundational name reactions. However, the true potential of aryl azides was unlocked in the 21st century with the advent of bioorthogonal chemistry. This guide provides a comprehensive overview of the history, key discoveries, and pivotal reactions of aryl azides, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and diagrams illustrating their chemical evolution and application.

The Dawn of Azide Chemistry: 19th Century Discovery

The story of aryl azides begins with the pioneering work of German chemist Peter Griess. While investigating the reactions of aromatic amines, Griess discovered diazo compounds, which became the gateway to a new class of nitrogen-rich molecules. In 1864, he reported the first synthesis of an organic azide, phenyl azide (C₆H₅N₃), by reacting phenyldiazonium with ammonia.[1][2] This discovery laid the groundwork for future explorations into the rich chemistry of the azide functional group.[3]

Towards the end of the century, another German chemist, Theodor Curtius, made significant contributions. After discovering hydrazoic acid (HN₃), he explored its reactivity with acyl compounds. In 1890, he described the thermal decomposition of acyl azides into isocyanates, a reaction now known as the Curtius rearrangement.[1][4][5] This reaction provided a practical method for converting carboxylic acids into amines and their derivatives, becoming a cornerstone of organic synthesis.[6][7]

Expanding the Toolbox: Key Reactions of the 20th Century

The 20th century saw a deeper investigation into the fundamental reactivity of aryl azides, leading to the development of several powerful synthetic methods.

The Staudinger Reaction (1919)

In 1919, Hermann Staudinger and Jules Meyer discovered that an organic azide reacts smoothly with a phosphine, such as triphenylphosphine, to produce an iminophosphorane.[8][9][10] This intermediate can then be hydrolyzed to yield a primary amine and the corresponding phosphine oxide.[11] Known as the Staudinger reaction (or Staudinger reduction), this process offered a remarkably mild and chemoselective method for reducing azides to amines, avoiding the harsh reagents required by other methods.[8][9]

Photochemistry and Nitrene Formation

The thermolysis or photolysis of aryl azides causes them to extrude dinitrogen gas (N₂), generating a highly reactive intermediate known as an aryl nitrene.[2] This species is electron-deficient and can undergo a variety of subsequent reactions, including C-H insertion and cycloaddition. This photochemical reactivity became the basis for photoaffinity labeling, a powerful technique in chemical biology to identify and map ligand-binding sites in proteins and other biomolecules.[12][13] Upon irradiation, the azide group generates a nitrene that covalently cross-links to nearby residues in the binding pocket.[14]

The Huisgen 1,3-Dipolar Cycloaddition

In the 1960s, Rolf Huisgen performed systematic studies on the reaction of 1,3-dipoles with multiple-bond systems.[15] He characterized the reaction between an organic azide (the 1,3-dipole) and an alkyne (the dipolarophile) to form a stable 1,2,3-triazole ring.[1][16] This thermal cycloaddition, while powerful, often required high temperatures and resulted in a mixture of 1,4- and 1,5-substituted regioisomers, limiting its synthetic utility.[16]

The Modern Renaissance: Bioorthogonal and Click Chemistry

The turn of the 21st century marked a dramatic surge in the application of aryl azides, driven by their unique utility in biological systems.

The Staudinger Ligation (2000)

Recognizing the exceptional chemoselectivity of the Staudinger reaction, Carolyn Bertozzi's group re-engineered it for biological applications.[8] By incorporating an electrophilic trap (an ester) onto one of the phosphine's aryl groups, the iminophosphorane intermediate undergoes an intramolecular cyclization and rearrangement to form a stable amide bond, covalently linking the two molecules.[17] This "Staudinger Ligation" was the first example of a truly bioorthogonal reaction—one that proceeds in a living system without interfering with native biochemical processes.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In 2002, the laboratories of Valery Fokin/K. Barry Sharpless and Morten Meldal independently reported a copper(I)-catalyzed version of the Huisgen cycloaddition.[16] The copper catalyst dramatically accelerates the reaction rate, allowing it to proceed rapidly at room temperature, and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[16] Sharpless termed this highly reliable and specific reaction a "click reaction," and it has since become the premier tool in chemical biology, drug discovery, and materials science for its simplicity and robustness.[1][16]

Quantitative Data Summary

The efficiency of aryl azide synthesis is dependent on the electronic nature of substituents on the aromatic ring. The table below summarizes yields for a standard diazotization-azidation protocol.

| Starting Aniline (Substituent) | Yield (%) |

| Aniline (H) | 90-95 |

| 4-Methoxyaniline (p-OCH₃) | 85-92 |

| 4-Methylaniline (p-CH₃) | 88-94 |

| 4-Chloroaniline (p-Cl) | 90-96 |

| 4-Nitroaniline (p-NO₂) | 92-98 |

| 2-Aminobenzoic acid (o-COOH) | 75-85 |

| 3-Aminopyridine | 60-70 |

| Data adapted from standard laboratory protocols. Yields are indicative and may vary based on specific reaction conditions and scale. |

Key Experimental Protocols

Protocol 1: Synthesis of Aryl Azides from Anilines (Diazotization-Azidation)

This protocol describes a general and reliable one-pot method for converting substituted anilines into their corresponding aryl azides.[18]

Materials:

-

Substituted aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, 3-4 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Sodium Azide (NaN₃, 1.2 eq)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Aniline Dissolution: In a round-bottom flask, dissolve the aniline (1.0 eq) in a mixture of concentrated HCl (3-4 eq) and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. Maintain this temperature for the next step.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at 0-5 °C after addition is complete.[18]

-

Azidation: Dissolve sodium azide (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas may be observed.

-

Reaction: After addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[18]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aryl azide. Further purification can be achieved by column chromatography if necessary.[18]

Safety Note: Organic azides can be explosive, especially low molecular weight compounds. Always handle with care behind a blast shield. Avoid friction, shock, and rapid heating.[2] Sodium azide is highly toxic.

Protocol 2: Synthesis of Phenyl Azide from Phenylhydrazine

An alternative classical synthesis, particularly for the parent phenyl azide.[19]

Materials:

-

Phenylhydrazine (1.0 eq)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Diethyl Ether

-

Anhydrous Calcium Chloride

-

Ice-salt bath

Procedure:

-

Salt Formation: In a three-necked flask, add water and concentrated HCl. Cool the flask in an ice-salt bath. Slowly add phenylhydrazine to form phenylhydrazine hydrochloride, which precipitates as white plates.[19]

-

Diazotization: After cooling the stirred slurry to 0 °C, add ether. Then, slowly add a pre-prepared aqueous solution of sodium nitrite.[19]

-

Reaction: Continue stirring in the ice bath for 1 hour.

-

Workup: Separate the ether layer. Extract the aqueous layer with fresh ether. Combine the ethereal solutions and dry over anhydrous calcium chloride.

-

Purification: The ether is removed under reduced pressure. The final product is carefully distilled under vacuum (e.g., 49-50 °C at 5 mm Hg).[19]

Critical Safety Warning: Vacuum distillation of azides is extremely hazardous and must be performed with extreme caution, using appropriate shielding.[2]

Conclusion

From its discovery by Peter Griess over 150 years ago, the aryl azide has undergone a remarkable journey.[3] Initially a subject of fundamental reaction discovery, it has been transformed into one of the most powerful and versatile functional groups in modern chemistry. Its stability, ease of synthesis, and unique bioorthogonal reactivity have cemented its role as an indispensable component in drug discovery, chemical biology, and materials science, promising continued innovation for years to come.

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. Phenyl azide - Wikipedia [en.wikipedia.org]

- 3. Organic azides: an exploding diversity of a unique class of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview [jove.com]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. grokipedia.com [grokipedia.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 12. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 2-Azidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of stable 1,2,3-triazole linkages. This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 2-Azidobenzoic acid is a versatile building block in this context, featuring a readily available azide group for click chemistry and a carboxylic acid handle for further functionalization, such as amide bond formation with proteins and peptides.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and examples of its application.

Data Presentation

The efficiency of the CuAAC reaction is influenced by various factors including the choice of catalyst, ligands, and reaction conditions. Below is a summary of representative quantitative data for CuAAC reactions, providing a baseline for experimental design.

Table 1: Reaction Conditions and Yields for CuAAC of Various Azides and Alkynes

| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | 50 ppm Cu(II)-Schiff base complex | EG/H₂O | 0.5 | 92 | [1][2] |

| Benzyl azide | Phenylacetylene | 0.5 mol% Cu/C | DCM | 4 | 96.2 | [3][4] |

| Ethyl 2-azidoacetate | Various terminal acetylenes | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | N/A | 50-80 | [5] |

| Phenyl azide | Phenylacetylene | 0.869 mmol Cu/C | DCM | 4 | >99 | [3][4] |

| 2-(Azidomethyl)phenylacetic acid | Various arylacetylenes | CuSO₄·5H₂O, Sodium Ascorbate | THF/H₂O | 2-16 | 70-95 | N/A |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 3- and 4-azidobenzoic acids and can be modified for the 2-isomer.[6]

Materials:

-

2-Aminobenzoic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve 2-aminobenzoic acid (1.0 eq) in 10% aqueous HCl.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 20% aqueous solution of sodium nitrite (1.2 eq) to the cooled solution while stirring. Maintain the temperature at 0 °C.

-

After the addition is complete, continue stirring for 15 minutes at 0 °C.

-

Slowly add a 20% aqueous solution of sodium azide (1.2 eq). Caution: This reaction can be vigorous and produce foaming.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Dry the product under vacuum. The product can be used in the next step without further purification.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the click reaction of an azide with a terminal alkyne. This can be adapted for this compound.

Materials:

-

Azide (e.g., this compound)

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-BuOH and water, or DCM)

-

Nitrogen or Argon gas (optional, for sensitive substrates)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

-

Catalyst and Reducing Agent Preparation:

-

Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

-

-

Reaction Initiation:

-

To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%).

-

Add the sodium ascorbate solution (typically 5-10 mol%). The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Mandatory Visualizations

General Workflow for Peptide Bioconjugation using this compound

The following diagram illustrates a typical workflow for the bioconjugation of a peptide with a payload molecule using this compound as a linker.

Caption: Workflow for peptide bioconjugation.

Chemical Probe Strategy for Target Identification

This diagram outlines a strategy for using a this compound-derived chemical probe to identify protein targets within a complex biological system.

Caption: Chemical probe target identification workflow.

Simplified Wnt Signaling Pathway and Potential Point of Intervention

This diagram illustrates a simplified representation of the Wnt signaling pathway, a critical pathway in cellular development and disease. Chemical probes derived from molecules that modulate this pathway can be synthesized using click chemistry with reagents like this compound to study their specific targets and mechanisms of action.[7]

Caption: Simplified Wnt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]